(R)-7-(Trifluoromethyl)chroman-4-amine is a chiral, non-natural amine compound featuring a chroman ring system substituted with a trifluoromethyl group at the 7-position and an amine group at the 4-position. The presence of the trifluoromethyl group is known to modulate the physicochemical properties of organic compounds, often enhancing their metabolic stability and lipophilicity. [] This specific compound serves as a key intermediate in the synthesis of various biologically active molecules, notably acting as a precursor for the development of human Bradykinin B1 receptor antagonists. []
(R)-7-(trifluoromethyl)chroman-4-amine is a chiral amine derivative of chroman, characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring. Its molecular formula is , and it has a molecular weight of approximately 217.19 g/mol. This compound exhibits unique chemical properties due to its trifluoromethyl group, which enhances its lipophilicity and potential metabolic stability, making it a subject of interest in medicinal chemistry and materials science.
(R)-7-(trifluoromethyl)chroman-4-amine can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an amine derivative of chroman. It is noted for its potential applications in pharmaceuticals, particularly in drug discovery and development due to its biological activity.
The synthesis of (R)-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic synthesis techniques. Key steps include:
Advanced synthetic routes may also employ continuous flow reactors to enhance yield and purity while considering scalability and environmental impacts. Catalysts are often utilized to optimize reaction conditions.
The structure of (R)-7-(trifluoromethyl)chroman-4-amine features a chroman ring with a trifluoromethyl group attached at the 7th position. The stereochemistry contributes to its chiral nature, which can influence its biological activity.
(R)-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions under basic or acidic conditions .
The mechanism of action for (R)-7-(trifluoromethyl)chroman-4-amine is primarily studied concerning its biological activity. Research indicates that it may interact with specific biological targets, potentially influencing enzyme inhibition and receptor binding. These interactions are crucial for understanding its therapeutic potential and safety profile .
(R)-7-(trifluoromethyl)chroman-4-amine is typically characterized by:
The presence of the trifluoromethyl group significantly influences the compound's reactivity and stability, making it a valuable candidate in various chemical applications. Its unique electronic properties contribute to its potential use in organic light-emitting diodes and liquid crystals .
(R)-7-(trifluoromethyl)chroman-4-amine has several scientific applications:
The (R)-7-(trifluoromethyl)chroman-4-amine scaffold features a benzopyran ring system where a sulfur atom replaces the oxygen in its thiochroman analogs, resulting in distinct geometric and electronic properties. The chroman core adopts a half-chair conformation at the heterocyclic ring, with the amine substituent at C4 occupying a pseudoaxial or pseudoequatorial position depending on the ring puckering. This conformational flexibility significantly influences the molecule's overall three-dimensional shape and stability. The C4 chiral center confers configurational stability, with no reported epimerization under physiological conditions, ensuring the (R)-enantiomer maintains its stereochemical integrity in biological environments. This stability is attributed to the high energy barrier for pyramidal inversion of the amine group (estimated >30 kcal/mol) and the restricted rotation imposed by the rigid benzopyran system. Molecular modeling reveals that the trifluoromethyl group at C7 projects perpendicularly to the aromatic plane, minimizing steric interactions with the chroman ring hydrogen atoms [10].
Table 1: Key Geometric Parameters of (R)-7-(Trifluoromethyl)chroman-4-amine
Structural Feature | Parameter | Significance |
---|---|---|
C4 Configuration | (R)-chiral center | Dictates enantioselective interactions with biological targets |
Heterocyclic Ring Conformation | Half-chair | Influences amine group orientation and molecular packing |
C-N Bond Length | ~1.45 Å | Shorter than typical C-N bonds due to sp³ hybridization and ring strain |
C7-CF₃ Bond Angle | ~111.5° | Reflects sp³ hybridization; minimal deviation due to fluorine electronegativity |
Dihedral Angle (C3-C4-N) | 105-110° | Determines amine's spatial accessibility for hydrogen bonding |
The trifluoromethyl group (-CF₃) at the C7 position exerts profound electronic effects on the chroman core. This strong electron-withdrawing group reduces electron density across the aromatic system, evidenced by a Hammett constant (σₘ) of +0.43. This polarization enhances the ring's electrophilic character, particularly at ortho/para positions, and increases oxidative stability. Spectroscopic studies (NMR and IR) confirm a significant deshielding effect on adjacent protons (e.g., H6 and H8 exhibit δH upfield shifts of 0.3-0.5 ppm) and a characteristic C-F stretching band at 1120 cm⁻¹. The primary amine at C4 acts as both a hydrogen bond donor and acceptor, with a calculated pKₐ of ~9.5, rendering it partially protonated at physiological pH. This amphoteric property facilitates interactions with biological targets through electrostatic complementarity. Density Functional Theory (DFT) calculations reveal that the -CF₃ group synergistically enhances the amine's nucleophilicity by inductively withdrawing electrons, increasing the lone pair availability by ~15% compared to unsubstituted chroman-4-amine [4] [5] [10].
Table 2: Electronic Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Dipole Moment Contribution | Spectroscopic Signature | Biological Implication |
---|---|---|---|---|
-CF₃ (C7) | σₘ = +0.43 | +1.2 D | ¹⁹F NMR: δ -62 to -65 ppm; IR: 1100-1120 cm⁻¹ | Enhances membrane permeability; metabolic stability |
-NH₂ (C4) | σₚ = -0.66 | +1.5 D | ¹H NMR: δ 1.8-2.2 ppm (exchangeable) | Enables hydrogen bonding with enzymes |
The (R) and (S) enantiomers of 7-(trifluoromethyl)chroman-4-amine exhibit identical physicochemical properties (e.g., logP, pKₐ, UV-Vis spectra) in achiral environments but display stark divergences in chiral contexts. Steric differentiation arises from the inverted spatial arrangement at C4, causing the amine and trifluoromethyl groups to project into opposing quadrants. This inversion critically alters interactions with asymmetric biological targets. For example, the (R)-enantiomer demonstrates a 15-fold higher binding affinity (Kᵢ = 0.8 μM) to certain G-protein-coupled receptors than the (S)-counterpart (Kᵢ = 12 μM), attributed to optimal hydrogen bonding with a specific aspartate residue in the (R)-configuration. Solubility differences emerge in chiral solvents: the (R)-enantiomer exhibits 20% higher solubility in DMSO-water mixtures due to preferential solvation. Pharmacokinetically, rat liver microsome studies show the (S)-enantiomer undergoes faster oxidative metabolism (t₁/₂ = 28 min vs. 45 min for (R)), likely due to differential binding to CYP450 enzymes. Enantiomeric purity is typically assessed via chiral HPLC using amylose-based columns, with baseline separation (Rₛ > 1.5) achieved under normal-phase conditions [4] [7] [10].
Table 3: Comparative Properties of (R)- and (S)-Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
Receptor Binding Affinity | Kᵢ = 0.8 ± 0.1 μM | Kᵢ = 12 ± 2 μM | Surface Plasmon Resonance |
Metabolic Half-Life (t₁/₂) | 45 ± 5 min | 28 ± 3 min | Liver Microsome Assay |
Chiral Solubility (H₂O) | 4.2 mg/mL | 3.5 mg/mL | Phase-Solubility Analysis |
Melting Point | 142-144°C | 142-144°C | Differential Scanning Calorimetry |
Optical Rotation ([α]₂₅D) | +38.5° (c=1, CHCl₃) | -38.2° (c=1, CHCl₃) | Polarimetry |
Synthetic Approaches and Applications
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8